Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-
Overview
Description
Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- is a nucleoside analog, which is a building block of nucleic acids like DNA and RNA. This compound has a molecular formula of C13H18N4O5 and a molecular weight of 310.31 g/mol. It is known for its significant role in biomedicine, particularly in antiviral therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of protecting groups such as silyl ethers and the use of reagents like cyanoethanol.
Industrial Production Methods
Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions. The process involves large-scale synthesis with stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyanoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted nucleosides .
Scientific Research Applications
Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs.
Biology: The compound is utilized in studies involving DNA and RNA synthesis and repair.
Medicine: It has shown promise in antiviral therapies, particularly against DNA viruses like herpes simplex virus and varicella-zoster virus.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication and the activation of cellular pathways involved in DNA repair . The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Aza-2’-deoxycytidine: An analog used in cancer therapy for its ability to inhibit DNA methylation.
2’-O-AECM-5-methyluridine: A modified nucleoside used in oligonucleotide synthesis.
Uniqueness
Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- is unique due to its specific cyanoethoxy modification, which enhances its antiviral properties and makes it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
3-[[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20)/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIHYTODKBQDOJ-HBNTYKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)COCCC#N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COCCC#N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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